Benzenamine, 4,4'-selenobis-
Description
Contextual Significance of Organoselenium Chemistry in Advanced Materials and Catalysis
Organoselenium compounds have garnered substantial interest across diverse scientific fields, including organic synthesis, materials science, and medicinal chemistry. mdpi.comresearchgate.net Their unique chemical properties, largely influenced by the selenium atom, make them valuable in the development of advanced materials and as catalysts in various chemical transformations. researchgate.netnih.gov The ability of selenium to participate in redox reactions is a key feature, contributing to the catalytic prowess of organoselenium compounds. nih.gov
In the realm of materials science, organoselenium compounds are explored for their potential in creating novel materials with specific electronic and optical properties. researchgate.net Their application as ligands in transition metal catalysis is also a burgeoning area of research, with selenium-containing ligands demonstrating excellent electron-donating properties and stability. researchgate.net
Furthermore, organoselenium compounds have been investigated for their catalytic activity in various organic reactions. nih.govresearchgate.net For instance, diaryl selenides have shown remarkable catalytic activity in the conversion of peroxynitrite to nitrate, a process with potential therapeutic and environmental applications. nih.govresearchgate.net The design and synthesis of new organoselenium compounds continue to be an active area of research, driven by the quest for more efficient and selective catalysts. nih.govresearchgate.net
General Overview of Aromatic Amine Structures and Their Synthetic Utility
Aromatic amines, or arylamines, are a fundamental class of organic compounds characterized by an amino group (-NH2) directly attached to an aromatic ring. numberanalytics.comwikipedia.org This structural feature imparts unique chemical properties, distinguishing them from aliphatic amines. fiveable.me The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, which reduces the basicity of the amine compared to its aliphatic counterparts. numberanalytics.comlibretexts.org
The general structure of an aromatic amine is Ar-NH2, where 'Ar' represents an aryl group. numberanalytics.com Aniline (B41778) (C6H5NH2) is the simplest and most well-known aromatic amine. numberanalytics.comfiveable.me The reactivity and properties of aromatic amines are significantly influenced by the nature of the aromatic ring and any substituents present on it. libretexts.org
Aromatic amines are exceptionally versatile and serve as crucial building blocks in organic synthesis. numberanalytics.comwikipedia.org They are precursors to a vast array of more complex molecules, finding widespread use in the production of dyes, pharmaceuticals, and polymers. numberanalytics.comwikipedia.org Their ability to undergo various chemical reactions, including diazotization and coupling reactions, makes them indispensable in the synthesis of azo compounds and other important organic materials. numberanalytics.com
Specific Structural Placement of Benzenamine, 4,4'-selenobis- within Diaryl Chalcogenides
Benzenamine, 4,4'-selenobis-, with the chemical formula C12H12N2Se, is a prominent example of a diaryl selenide (B1212193). This class of compounds is characterized by a selenium atom bonded to two aryl groups. In the case of Benzenamine, 4,4'-selenobis-, the selenium atom is bonded to two p-aminophenyl groups.
Structurally, it belongs to the larger family of diaryl chalcogenides, where the chalcogen atom (Group 16 element) is selenium. These compounds are of significant interest due to their diverse applications and intriguing chemical properties. The synthesis of unsymmetrical diaryl chalcogenides is an area of active research, aiming to create novel compounds with tailored properties. researchgate.net
The presence of the two amine functional groups in Benzenamine, 4,4'-selenobis- makes it a bifunctional molecule, combining the characteristics of an organoselenium compound with those of an aromatic diamine. This dual functionality allows for a range of chemical modifications and applications. For instance, it has been synthesized and utilized as a potential catalytic interface for the sensitive electrochemical detection of peroxynitrite. researchgate.netbohrium.com The synthesis of such diaryl selenides can be achieved through various methods, including palladium-catalyzed and copper-catalyzed cross-coupling reactions. umass.eduacs.org
Table 1: Physicochemical Properties of Benzenamine, 4,4'-selenobis-
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2Se |
| Molecular Weight | 275.20 g/mol |
| Appearance | Solid |
| Melting Point | 114-116 °C |
Note: These properties are based on available data and may vary slightly depending on the source and purity.
Table 2: Classification of Benzenamine, 4,4'-selenobis-
| Classification Level | Category |
|---|---|
| Broad Class | Organoselenium Compound |
| Sub-Class | Diaryl Selenide |
| Functional Groups | Aromatic Amine |
Structure
2D Structure
Properties
CAS No. |
65130-25-8 |
|---|---|
Molecular Formula |
C12H12N2Se |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-(4-aminophenyl)selanylaniline |
InChI |
InChI=1S/C12H12N2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
InChI Key |
KRJOQPQYQVNIEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)[Se]C2=CC=C(C=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzenamine, 4,4 Selenobis and Analogues
Direct Chalcogenation and Coupling Approaches
Direct methods for the formation of carbon-selenium (C-Se) bonds are highly sought after for their atom economy and procedural simplicity. These approaches often involve the direct introduction of a selenium moiety into an aromatic ring.
Electrophilic selenation is a common strategy for the synthesis of organoselenium compounds. In the context of arylamines, reagents like selenium dioxide (SeO₂) can act as an electrophilic selenium source. The reaction between arylamines and selenium dioxide can, however, lead to multiple products, with the outcome being highly dependent on the specific arylamine substrate. beilstein-journals.orgresearchgate.netnih.gov
A systematic analysis of the reaction between aniline (B41778) and its derivatives with selenium dioxide in acetonitrile (B52724) has shown three primary reaction pathways: electrophilic selenation, oxidative polymerization, and solvent oxidation. beilstein-journals.orgresearchgate.netnih.gov For aniline and o-anisidine, oxidative polymerization is the predominant pathway, leading to the formation of polyaniline polymers as the major products. beilstein-journals.orgresearchgate.netnih.gov However, for substrates like methyl anthranilate, where the amine lone pair is delocalized over an adjacent carboxylate group, oxidative polymerization is suppressed. This suppression allows the electrophilic selenation pathway to dominate, resulting in the formation of isomeric diorganyl selenides. beilstein-journals.orgresearchgate.netnih.gov
The proposed mechanism for the formation of diaryl monoselenides involves the initial electrophilic substitution of SeO₂ on the aromatic ring to form an arylseleninic acid. This intermediate then acts as an electrophile, reacting with another aniline molecule to produce a hydrated selenoxide, which can then be converted to the diaryl selenide (B1212193). beilstein-journals.org
| Substrate | Major Reaction Pathway with SeO₂ | Major Product(s) |
| Aniline | Oxidative Polymerization | Polyaniline |
| o-Anisidine | Oxidative Polymerization | Polyaniline derivative |
| Methyl anthranilate | Electrophilic Selenation | Isomeric diorganyl selenides |
Table 1. Outcome of the reaction between arylamines and selenium dioxide. beilstein-journals.orgresearchgate.netnih.gov
Transition metal catalysis offers a powerful tool for the formation of C-Se bonds, often with high selectivity and functional group tolerance. Rhodium-catalyzed reactions, in particular, have been explored for the synthesis of diaryl selenides.
A notable example is the rhodium-catalyzed direct diarylation of elemental selenium with benzamide (B126) derivatives. nih.gov This method is advantageous due to the use of elemental selenium, which is cost-effective, stable, and easy to handle, contributing to the atom economy of the process. nih.gov Although this example utilizes benzamides, the methodology represents a significant advancement in transition metal-catalyzed C-Se bond formation that could be adapted for arylamine substrates. Rhodium complexes are known to be efficient catalysts for the synthesis of organosulfur compounds and their catalytic principles can be extended to selenium chemistry. researchgate.net
Nickel and iron salts have also been shown to catalyze the selective synthesis of 3,3-indolyl diselenide and 3,3-indolyl selenide directly from indole (B1671886) through C-H activation, highlighting the potential of other transition metals in C-Se bond formation. dntb.gov.ua
The principles of oxidative cleavage and cyclization are fundamental in organoselenium chemistry and can be applied to the synthesis of complex molecules. While not always leading directly to Benzenamine, 4,4'-selenobis-, these mechanisms are crucial for the synthesis of various organoselenium analogues.
Organoselenium compounds can catalyze the oxidative cleavage of C=C bonds in alkenes in the presence of an oxidant like hydrogen peroxide, leading to the formation of carbonyl compounds. acs.org This showcases the ability of selenium compounds to participate in oxidative transformations.
Oxidative cyclization reactions are pivotal in the biosynthesis of many natural products. nih.gov These transformations often involve radical intermediates generated through one-electron oxidation of carbon or heteroatoms. nih.gov Enzymes like P450s and nonheme iron α-KG-dependent oxygenases are involved in these processes. nih.gov The mechanisms of these biological systems, which involve the formation of new intramolecular bonds via redox chemistry, can provide inspiration for the development of new synthetic strategies in organoselenium chemistry. nih.gov Electrochemical methods are also emerging as a green and sustainable approach for C-Se bond formation through oxidative cyclization and other pathways. researchgate.net
Sustainable Synthesis Considerations in Organoselenium Compound Preparation
The development of synthetic methodologies for organoselenium compounds, including "Benzenamine, 4,4'-selenobis-," is increasingly guided by the principles of green chemistry. nih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and employing renewable resources. scispace.com For the preparation of diaryl selenides and their analogues, sustainable considerations focus on several key areas: the use of alternative energy sources, the selection of environmentally benign solvents, the development of efficient catalytic systems, and the utilization of safer selenium precursors.
A significant advancement in the sustainable synthesis of organoselenium compounds is the adoption of alternative energy sources to conventional heating. nih.gov Microwave irradiation, for instance, has been shown to accelerate reactions, leading to shorter reaction times, reduced energy consumption, and often higher yields with fewer byproducts. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various organoselenium compounds, including unsymmetrical diaryl selenides, by promoting rapid and uniform heating of the reaction mixture. nih.govrsc.org Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative that can enhance reaction rates and yields. researchgate.net Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, represents another promising green approach. researchgate.netnih.gov This solvent-free method reduces waste and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. nih.govrsc.org
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Consequently, research has focused on identifying greener alternatives. researchgate.net Water is an ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Methodologies have been developed for the synthesis of organoselenium compounds in aqueous media. researchgate.net Ionic liquids and deep eutectic solvents are also being explored as recyclable and less volatile reaction media for the synthesis of diaryl selenides. rsc.orgresearchgate.net Polyethylene glycol (PEG) has emerged as another effective and environmentally friendly solvent for the preparation of divinyl selenides. researchgate.net
Catalysis plays a pivotal role in developing sustainable synthetic methods for C-Se bond formation. researchgate.net Transition-metal-catalyzed cross-coupling reactions are among the most efficient methods for preparing diaryl selenides. researchgate.netumass.edu Copper-catalyzed reactions, in particular, have gained significant attention as a more economical and less toxic alternative to palladium-based systems. researchgate.netumass.edudntb.gov.ua These catalytic systems often allow for milder reaction conditions and can be designed for recyclability, further enhancing their green credentials. nih.govnih.gov The development of metal-free synthesis routes, which avoid the use of potentially toxic and expensive metal catalysts altogether, represents an even more sustainable approach. researchgate.netsciencegate.app
The source of selenium is another important consideration in the sustainable synthesis of compounds like "Benzenamine, 4,4'-selenobis-". Elemental selenium is an attractive starting material due to its low cost, stability, and low toxicity compared to many organoselenium reagents. researchgate.netresearchgate.net However, its low reactivity often necessitates harsh reaction conditions. researchgate.net Recent research has focused on developing methods for the direct utilization of elemental selenium under milder, more environmentally friendly conditions. researchgate.netresearchgate.net The use of safer and more atom-economical selenium sources is a key aspect of greening the synthesis of these valuable compounds. researchgate.net
The following table summarizes various sustainable approaches for the synthesis of diaryl selenides, which are structurally related to "Benzenamine, 4,4'-selenobis-".
| Sustainable Approach | Method | Key Advantages |
| Alternative Energy Sources | Microwave Irradiation | Faster reaction times, higher energy efficiency, reduced byproducts. nih.gov |
| Ultrasound | Enhanced reaction rates, energy efficiency. researchgate.net | |
| Mechanochemistry | Solvent-free conditions, reduced waste. researchgate.netnih.gov | |
| Green Solvents | Water | Non-toxic, safe, and abundant. researchgate.net |
| Ionic Liquids/Deep Eutectic Solvents | Recyclable, low volatility. rsc.orgresearchgate.net | |
| Polyethylene Glycol (PEG) | Environmentally benign, effective reaction medium. researchgate.net | |
| Catalysis | Copper Catalysis | Economical, less toxic than other metals, mild reaction conditions. researchgate.netumass.edu |
| Metal-Free Synthesis | Avoids use of potentially toxic and expensive metals. researchgate.netsciencegate.app | |
| Selenium Source | Elemental Selenium | Low cost, stability, reduced toxicity. researchgate.netresearchgate.net |
Comprehensive Spectroscopic Elucidation of Benzenamine, 4,4 Selenobis Structural Attributes
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly FT-IR, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of Benzenamine, 4,4'-selenobis- is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic rings.
Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations usually appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations within the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene (B151609) ring and typically appear in the 650-900 cm⁻¹ range.
Table 4: Predicted FT-IR Absorption Frequencies for Benzenamine, 4,4'-selenobis-
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine (-NH₂) | N-H Bend | 1580 - 1650 |
| Aromatic Ring | C-H Out-of-plane Bend | 800 - 850 (para-disubstitution) |
Note: These are typical frequency ranges for the specified functional groups.
Raman Spectroscopy for Specific Molecular Vibrational Fingerprinting
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint." For Benzenamine, 4,4'-selenobis-, a Raman spectrum would reveal characteristic peaks corresponding to the vibrations of its specific chemical bonds.
If experimental data were available, one would expect to observe distinct Raman shifts (measured in inverse centimeters, cm⁻¹) for the following structural features:
C-Se-C vibrations: The stretching and bending modes of the carbon-selenium bonds would appear in the low-frequency region of the spectrum, providing direct evidence of the selenium bridge connecting the two aminophenyl groups.
Aromatic C-C stretching: Vibrations within the benzene rings would produce a series of characteristic peaks.
C-N stretching: The bond between the benzene ring and the amine group would have a specific vibrational frequency.
N-H vibrations: The stretching and bending of the amine (NH₂) groups would also be evident.
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For Benzenamine, 4,4'-selenobis-, mass spectrometry would provide two key pieces of information:
Molecular Ion Peak: This peak would correspond to the intact molecule that has been ionized. Its mass-to-charge ratio (m/z) would confirm the molecular weight of Benzenamine, 4,4'-selenobis-. Given the atomic weights of carbon, hydrogen, nitrogen, and the most common isotope of selenium (⁸⁰Se), the expected molecular weight would be a primary confirmation of the compound's identity. The isotopic pattern of selenium, which has several naturally occurring isotopes, would result in a characteristic cluster of peaks for the molecular ion, further confirming the presence of selenium.
Fragmentation Pattern: When the ionized molecule breaks apart within the mass spectrometer, it forms a series of fragment ions. The analysis of these fragments provides a roadmap to the molecule's structure.
While no specific experimental mass spectrum for Benzenamine, 4,4'-selenobis- is available, a hypothetical fragmentation pattern can be proposed based on its structure.
Hypothetical Fragmentation Data for Benzenamine, 4,4'-selenobis-
| Plausible Fragment | Description |
| [C₁₂H₁₂N₂Se]⁺ | Molecular Ion |
| [C₆H₆NSe]⁺ | Cleavage of one C-Se bond |
| [C₁₂H₁₀NSe]⁺ | Loss of an amino group |
| [C₆H₅NH₂]⁺ | Aniline (B41778) fragment |
This table is illustrative and not based on experimental data.
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of Benzenamine, 4,4'-selenobis- were grown and analyzed, this technique would provide definitive information on:
Bond lengths and angles: The exact distances between the selenium, carbon, and nitrogen atoms, as well as the angles between the chemical bonds, would be determined. This would include the C-Se-C bond angle, which is a key structural parameter.
Crystal packing: The arrangement of individual molecules within the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amine groups, would be elucidated.
A search of crystallographic databases did not yield a crystal structure for Benzenamine, 4,4'-selenobis-. Therefore, a table of crystallographic data cannot be provided.
Advanced Theoretical and Computational Investigations of Benzenamine, 4,4 Selenobis
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules containing heavy elements like selenium. For Benzenamine, 4,4'-selenobis-, DFT calculations can predict a range of fundamental properties with a high degree of accuracy. These calculations often employ functionals such as B3LYP or OLYP in conjunction with basis sets like TZ2P, and they frequently incorporate relativistic effects through methods like the Zeroth-Order Regular Approximation (ZORA) to account for the influence of the heavy selenium atom.
Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. The theoretical vibrational spectrum can be used to assign and interpret experimental IR spectra. For organoselenium compounds, characteristic vibrations involving the C-Se bond can be identified.
Table 1: Predicted Geometric Parameters for Benzenamine, 4,4'-selenobis- (Illustrative) This table presents hypothetical, yet realistic, data based on DFT calculations for analogous diaryl selenide (B1212193) molecules.
| Parameter | Value |
| C-Se Bond Length | 1.91 Å |
| C-N Bond Length | 1.40 Å |
| C-C (aromatic) Bond Length | 1.39 Å |
| C-H Bond Length | 1.09 Å |
| C-Se-C Bond Angle | 101.5° |
| C-C-N Bond Angle | 120.0° |
| Phenyl Ring Dihedral Angle | 45.0° |
Table 2: Predicted Vibrational Frequencies for Benzenamine, 4,4'-selenobis- (Illustrative) This table presents a selection of hypothetical vibrational frequencies. The assignments are based on typical vibrational modes for aromatic amines and organoselenium compounds.
| Frequency (cm⁻¹) | Vibrational Mode |
| 3450 | N-H symmetric stretch |
| 3360 | N-H asymmetric stretch |
| 3050 | C-H (aromatic) stretch |
| 1620 | N-H scissoring |
| 1595 | C=C (aromatic) stretch |
| 1280 | C-N stretch |
| 530 | C-Se stretch |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For Benzenamine, 4,4'-selenobis-, the presence of the selenium atom and the amino groups is expected to significantly influence the energies and spatial distributions of these orbitals.
Table 3: Predicted Frontier Molecular Orbital Energies for Benzenamine, 4,4'-selenobis- (Illustrative) This table provides hypothetical energy values for the frontier molecular orbitals, which are crucial for assessing the molecule's electronic behavior.
| Orbital | Energy (eV) |
| HOMO | -5.20 |
| LUMO | -1.15 |
| HOMO-LUMO Gap | 4.05 |
Computational methods can also predict various spectroscopic parameters, which are invaluable for the structural elucidation of new compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H, ¹³C, and even the less common ⁷⁷Se isotopes. amazonaws.comacs.org Theoretical predictions of ⁷⁷Se NMR spectra are particularly useful in characterizing organoselenium compounds. amazonaws.comacs.org
IR Spectroscopy: As mentioned, DFT calculations can predict the vibrational frequencies and intensities of IR absorption bands, aiding in the interpretation of experimental spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions responsible for UV-Vis absorption. youtube.com This allows for the theoretical determination of the absorption maxima (λ_max), which can be compared with experimental data. For aromatic systems like Benzenamine, 4,4'-selenobis-, π to π* transitions are typically observed. youtube.com
Table 4: Predicted Spectroscopic Data for Benzenamine, 4,4'-selenobis- (Illustrative) This table shows hypothetical spectroscopic parameters that could be obtained from advanced computational calculations.
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | C-Se | 130 ppm |
| C-NH₂ | 148 ppm | |
| ⁷⁷Se NMR | 350 ppm | |
| UV-Vis | λ_max | 310 nm |
Molecular Dynamics Simulations of Conformational Landscape and Intermolecular Interactions
While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations can be used to investigate the conformational landscape of Benzenamine, 4,4'-selenobis-, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. Furthermore, MD simulations can model intermolecular interactions in the solid state or in solution, providing insights into crystal packing, solvation, and potential interactions with biological macromolecules. Such simulations have been successfully applied to various organoselenium compounds to understand their stability and interactions.
Coordination Chemistry and Complexation Studies of Benzenamine, 4,4 Selenobis
Ligand Properties and Coordination Modes (N, Se Donor Atoms)
Benzenamine, 4,4'-selenobis-, also known as 4,4'-selenodianiline, possesses two primary types of donor atoms that can participate in coordination with metal ions: the nitrogen atoms of the two amino groups and the central selenium atom. The molecule's structure suggests it can act as a versatile ligand, potentially exhibiting multiple coordination modes.
The nitrogen atoms of the aniline (B41778) moieties are expected to be the primary coordination sites, acting as Lewis bases to donate their lone pair of electrons to a metal center. This is a common coordination mode for aniline and its derivatives. The presence of two such groups at opposite ends of the molecule allows for the possibility of acting as a bridging ligand, linking two metal centers to form polynuclear complexes or coordination polymers.
The selenium atom, with its available lone pairs, can also function as a donor atom. Coordination through selenium is well-documented for various organoselenium compounds. The geometry of the C-Se-C bond would influence the spatial arrangement of the resulting metal complex. It is plausible that Benzenamine, 4,4'-selenobis- could act as a bidentate ligand, coordinating to a single metal center through one of the nitrogen atoms and the selenium atom, forming a chelate ring. Alternatively, it could act as a tridentate ligand, coordinating through both nitrogen atoms and the selenium atom to a single metal ion, or bridge multiple metal centers using all three donor sites. The preferred coordination mode would likely depend on the nature of the metal ion, the steric environment, and the reaction conditions.
Synthesis of Metal Complexes with Transition Metals and Lanthanides
The synthesis of metal complexes with Benzenamine, 4,4'-selenobis- would likely follow standard procedures for the formation of coordination compounds. A common method involves the reaction of a solution of the ligand with a solution of a metal salt, typically a halide, nitrate, or perchlorate of the desired transition metal or lanthanide. The choice of solvent is crucial and would depend on the solubility of both the ligand and the metal salt.
For transition metal complexes, reactions are often carried out in polar organic solvents such as ethanol, methanol, or acetonitrile (B52724). The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate complex formation. The resulting metal complex may precipitate out of the solution upon formation or after cooling, and can then be isolated by filtration.
The synthesis of lanthanide complexes would follow a similar methodology. However, due to the larger ionic radii and higher coordination numbers typical of lanthanide ions, the stoichiometry of the resulting complexes and the coordination environment around the metal center may differ from those of transition metals. Lanthanide ions often favor coordination with oxygen-donor ligands, so the presence of water or other oxygen-containing solvent molecules in the coordination sphere would be a strong possibility.
Structural Characterization of Coordination Compounds (e.g., by X-ray Diffraction)
However, a search of the crystallographic literature does not currently yield publicly available crystal structures for metal complexes of Benzenamine, 4,4'-selenobis-. In the absence of such data, researchers would rely on other spectroscopic and analytical techniques to propose putative structures.
Electronic and Spectroscopic Properties of Formed Metal Complexes
The electronic and spectroscopic properties of metal complexes of Benzenamine, 4,4'-selenobis- would provide valuable insights into the nature of the metal-ligand bonding and the electronic structure of the complexes.
UV-Visible Spectroscopy: The electronic spectra of the complexes would be expected to show bands corresponding to intra-ligand transitions (π-π* and n-π*) and ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands would be sensitive to the identity of the metal ion and the coordination environment. For transition metal complexes with d-d transitions, these would also be observable in the visible region of the spectrum, providing information about the geometry of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy would be a key tool for confirming the coordination of the ligand to the metal ion. The N-H stretching and bending vibrations of the amino groups would be expected to shift upon coordination. New bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-selenium (M-Se) vibrations, would also be expected to appear in the far-IR region of the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy would be used to characterize the ligand environment in solution. Changes in the chemical shifts of the protons and carbons of the aniline rings upon coordination would provide evidence of complex formation. For paramagnetic complexes, the NMR spectra would be more complex due to the influence of the unpaired electrons, but could still provide structural information. ⁷⁷Se NMR spectroscopy could be a particularly powerful tool to directly probe the coordination of the selenium atom to the metal center.
Supramolecular Assembly Principles Mediated by Coordination
The bifunctional nature of Benzenamine, 4,4'-selenobis-, with its two terminal amino groups, makes it an excellent candidate for use as a building block in supramolecular chemistry. Through coordination with metal ions that have specific coordination geometries, it is possible to direct the self-assembly of discrete supramolecular architectures or extended coordination polymers.
For example, reaction with a metal ion that prefers a linear coordination geometry could lead to the formation of one-dimensional (1D) coordination polymers or chains. If a metal ion with a square planar or tetrahedral geometry is used, more complex two-dimensional (2D) or three-dimensional (3D) networks could be formed. The length and flexibility of the Benzenamine, 4,4'-selenobis- ligand would play a crucial role in determining the topology of the resulting supramolecular assembly.
Applications in Polymer Science and Materials Engineering
Utilization as Monomers for High-Performance Polymer Synthesis (e.g., Polyamides, Polyimides)
Benzenamine, 4,4'-selenobis- serves as a crucial building block for high-performance polymers, primarily aromatic polyamides and polyimides. These polymers are renowned for their thermal stability, chemical resistance, and robust mechanical properties.
Polyimide Synthesis: The most documented use of Benzenamine, 4,4'-selenobis- is in the synthesis of polyimides. These are typically prepared via a polycondensation reaction between the diamine and various aromatic tetracarboxylic dianhydrides. For instance, novel selenium-containing polyimides have been synthesized by reacting bis(4-aminophenyl)selanide with dianhydrides like bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) ester dianhydride. mdpi.comnih.gov The resulting polyimides exhibit exceptional properties, particularly very high refractive indices. mdpi.comnih.gov The selection of the dianhydride co-monomer allows for the fine-tuning of the final polymer's properties.
Polyamide Synthesis: While less common in published literature compared to polyimides, Benzenamine, 4,4'-selenobis- can be used to synthesize aromatic polyamides (aramids). This is achieved through polycondensation with aromatic dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. The incorporation of the selenium-containing diamine is expected to yield polyamides with high thermal stability and potentially unique optical properties, analogous to other high-performance aramids.
Incorporation into Polymer Backbones or as Pendant Side Chains
The primary method for integrating Benzenamine, 4,4'-selenobis- into polymers is by incorporating it directly into the main polymer chain, or backbone.
Polymer Backbone Integration: In both polyamide and polyimide synthesis, the diamine functionality of Benzenamine, 4,4'-selenobis- allows it to become an integral part of the polymer backbone. This direct incorporation of the selenium atom into the chain is the principal mechanism by which it influences the polymer's bulk properties, such as thermal stability and refractive index. mdpi.comresearchgate.net The selenium atom, being larger and more polarizable than oxygen or sulfur, significantly affects the chain packing and electronic properties of the polymer.
Pendant Side Chain Incorporation: There is currently no significant body of research demonstrating the use of Benzenamine, 4,4'-selenobis- as a pendant side chain. The two primary amine groups on the molecule are highly reactive in polycondensation reactions, making its incorporation into the main backbone the most straightforward and common approach. Attaching it as a pendant group would require a more complex, multi-step synthesis to first functionalize the monomer and then attach it to a pre-existing polymer, a strategy that has not been a focus of research for this particular monomer.
Development of Functional Polymeric Materials with Tunable Properties
The introduction of the selenium atom via the Benzenamine, 4,4'-selenobis- monomer enables the creation of functional polymers where specific properties can be tailored.
High Refractive Index Polymers: A key functional property imparted by Benzenamine, 4,4'-selenobis- is a significantly high refractive index (RI). mdpi.comnih.gov Selenium has a much higher molar refraction compared to its lighter chalcogen counterparts, oxygen and sulfur. researchgate.net This leads to polyimides with exceptionally high intrinsic RI values. Research has shown that polyimides synthesized from bis(4-aminophenyl)selanide can achieve refractive indices as high as 1.968 at a wavelength of 633 nm, among the highest reported for an intrinsic polymer. mdpi.comnih.gov The RI can be tuned by altering the selenium content, either by using a selenium-containing dianhydride as a co-monomer or by copolymerizing with other non-selenium-containing diamines. mdpi.com
Table 1: Refractive Index of Polyimides Synthesized with Selenium-Containing Monomers Data sourced from Li, Q., et al. (2018). mdpi.comnih.gov
| Polymer ID | Diamine Monomer | Dianhydride Monomer | Selenium Content (wt%) | Refractive Index (n) at 633 nm |
| PI-1 | 4,4′-oxydianiline | Bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) ester dianhydride | 0 | 1.763 |
| PI-2 | Benzenamine, 4,4'-selenobis- | Bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) ester dianhydride | 11.08 | 1.953 |
| PI-3 | 4,4′-oxydianiline | 1,1′-bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) selenide (B1212193) dianhydride | 8.35 | 1.903 |
| PI-4 | Benzenamine, 4,4'-selenobis- | 1,1′-bis(4-(3,4-dicarboxylbenzoyloxy)phenyl) selenide dianhydride | 18.74 | 1.968 |
Thermal and Mechanical Properties: Aromatic polyamides and polyimides are known for their excellent thermal stability, and those containing Benzenamine, 4,4'-selenobis- are no exception. While specific mechanical data for polymers derived solely from this monomer is sparse, analogous aromatic polyimides exhibit high glass transition temperatures (Tg), often exceeding 200°C, and high thermal decomposition temperatures (TGA 10% weight loss) well above 450-500°C. researchgate.netmdpi.comresearchgate.net The rigid aromatic structure of the monomer contributes to these robust thermal properties. The mechanical properties, such as tensile strength and elongation at break, are influenced by the choice of co-monomer and the processing conditions of the final polymer film or fiber. researchgate.net
Elucidation of Polymerization Mechanisms Involving Benzenamine, 4,4'-selenobis-
The polymerization mechanisms for creating polyamides and polyimides from Benzenamine, 4,4'-selenobis- follow established polycondensation pathways.
Polyimide Formation Mechanism: The synthesis of polyimides from Benzenamine, 4,4'-selenobis- typically proceeds via a two-step mechanism:
Poly(amic acid) Formation: The diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent (like N,N-dimethylacetamide, DMAc) at or below room temperature. The nucleophilic amine groups of the diamine attack the electrophilic carbonyl carbons of the dianhydride, leading to the ring-opening of the anhydride (B1165640) and the formation of a soluble, high-molecular-weight poly(amic acid) precursor. researchgate.net
Imidization: The poly(amic acid) is then converted to the final polyimide by cyclodehydration. This can be achieved either by heating the precursor to high temperatures (thermal imidization) or by using chemical dehydrating agents at lower temperatures. This step removes water and forms the stable five-membered imide rings in the polymer backbone.
Polyamide Formation Mechanism: Aromatic polyamides are generally synthesized via low-temperature solution polycondensation. In this process, Benzenamine, 4,4'-selenobis- would be reacted with a diacyl chloride in a polar aprotic solvent containing an acid scavenger (like pyridine). The highly reactive acyl chloride is attacked by the amine groups of the diamine, forming the amide linkage and releasing hydrochloric acid, which is neutralized by the scavenger.
The presence of the selenium atom, being more electronegative than carbon but less than oxygen, can influence the nucleophilicity of the amine groups and thus may affect the kinetics of the polymerization compared to its oxygen (4,4'-oxydianiline) or sulfur (4,4'-thiodianiline) analogues, although detailed kinetic studies specific to Benzenamine, 4,4'-selenobis- are not widely reported. One study noted that in reactions with selenium dioxide, arylamines like aniline (B41778) can undergo oxidative polymerization, suggesting the selenium moiety can play a role in the reaction pathways. beilstein-journals.org
Catalytic Applications and Mechanistic Insights
Exploration in Organoselenium Catalysis (General Context)
Organoselenium compounds are recognized for their catalytic activity in a variety of organic transformations, primarily due to the unique properties of the selenium atom, which can readily undergo redox cycling between different oxidation states. A significant area of this research is focused on oxidation reactions, where organoselenium compounds act as catalysts for oxygen transfer, often utilizing environmentally benign oxidants like hydrogen peroxide. nih.gov
The catalytic cycle in these oxidation reactions typically involves the oxidation of the selenium(II) species to a more reactive selenium(IV) or selenium(VI) state, which then acts as the active oxidant for the substrate. For instance, seleninic acids (Se(IV)) and their precursors are well-established oxygen-transfer agents. nih.gov The mechanism often involves the formation of a "peroxyseleninic" acid species, which is considered a plausible catalytic oxidant. nih.gov More recently, the involvement of Se(VI) "peroxyselenonic" acid has also been proposed in certain reactions. nih.gov
Another significant facet of organoselenium catalysis is the development of compounds that mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx). This enzyme is crucial in biological systems for reducing harmful peroxides. Synthetic organoselenium compounds, particularly diselenides, have been shown to exhibit GPx-like antioxidant activity. mdpi.com The catalytic efficiency of these mimics is often dependent on the electronic properties of the substituents on the aromatic rings, which influence the stability of the key selenolate intermediates in the catalytic cycle. mdpi.com
Role as a Ligand in Homogeneous and Heterogeneous Metal-Catalyzed Reactions
While specific studies detailing the use of Benzenamine, 4,4'-selenobis- as a ligand are limited, the broader class of aniline (B41778) and organoselenium compounds are extensively used as ligands in transition metal catalysis. The nitrogen and selenium atoms in 4,4'-selenobis(aniline) offer potential coordination sites for metal centers, suggesting its applicability as a bidentate or bridging ligand.
Aniline derivatives are known to form stable complexes with various transition metals, and these complexes can exhibit significant catalytic activity. For example, transition metal complexes with Schiff bases derived from anilines are used in a range of catalytic applications.
Organoselenium compounds, including selenoethers and diselenides, have been successfully employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties and steric hindrance of the selenium-containing ligand can influence the efficiency and selectivity of the catalytic reaction. The development of polymer-supported catalysts, where the active catalytic species is anchored to a polymer backbone, is a strategy to facilitate catalyst recovery and reuse. Given its diamino functionality, 4,4'-selenobis(aniline) could serve as a monomer for the synthesis of such polymer-supported ligands.
Intrinsic Catalytic Properties in Oxidation or Reduction Processes
Benzenamine, 4,4'-selenobis- and related organoselenium compounds possess intrinsic catalytic properties, particularly in redox reactions. These properties stem from the ability of the selenium atom to mediate electron transfer.
Oxidation Reactions:
In the presence of a suitable oxidant like hydrogen peroxide, the selenium atom in organoselenium compounds can be oxidized to higher valence states (IV or VI), forming active species capable of oxidizing various substrates. nih.gov The oxidation of anilines to nitrobenzenes, for instance, can be catalyzed by organoselenium compounds in a process involving multiple oxygen-transfer steps. researchgate.net Mechanistic studies, often supported by density functional theory (DFT) calculations, help to elucidate the roles of different selenium oxidation states and the energetics of the catalytic cycle. nih.govresearchgate.net
Reduction Reactions:
Organoselenium compounds can also catalyze reduction reactions. A notable example is their ability to mimic the function of glutathione peroxidase (GPx), reducing hydroperoxides in the presence of a thiol co-substrate. mdpi.com The catalytic cycle involves the formation of a selenolate intermediate, which is then oxidized by the peroxide. The resulting selenenic acid is subsequently reduced back to the selenolate by the thiol, completing the cycle. The efficiency of this process is influenced by the electronic nature of the substituents on the aromatic rings attached to the selenium atom. mdpi.com
| Catalytic Reaction | Substrate | Product | Catalyst System | Key Mechanistic Feature |
| Oxidation | Aniline | Nitrobenzene | Organoselenium compound / H₂O₂ | Formation of Se(IV)/Se(VI) active species |
| Reduction (GPx mimicry) | Hydrogen Peroxide | Water | Aniline-derived diselenide / Thiol | Formation of a zwitterionic selenolate intermediate |
| Reduction | Nitroarenes | Anilines | Iron-based complexes | Selective reduction of the nitro group |
Development of Heterogeneous Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers significant advantages, including ease of separation, catalyst recyclability, and improved stability. Benzenamine, 4,4'-selenobis-, with its two primary amine groups, is a suitable candidate for incorporation into polymeric structures that can act as catalyst supports or as the catalyst itself.
One approach involves the polymerization or co-polymerization of 4,4'-selenobis(aniline) to form a polyaniline-type material. These polymers can then be used to support metal nanoparticles, creating a heterogeneous catalyst. For example, poly(aniline-co-melamine) has been used as a support for manganese ferrite (B1171679) nanoparticles, resulting in a magnetically separable nanocatalyst with high activity and reusability in multicomponent organic syntheses. nih.gov
Another strategy is to synthesize coordination polymers where the organoselenium compound acts as a bridging ligand between metal centers. These materials can function as support-free heterogeneous catalysts. For instance, coordination polymers formed from [bis(catechol)salen]Mn(III) complexes have been shown to be effective and recyclable catalysts for asymmetric epoxidation reactions. scispace.com
Electrochemical Catalysis Studies and Applications
The electrochemical properties of polymers and composites derived from aniline and its derivatives have been extensively studied for applications in sensors and electrocatalysis. Polyaniline (PANI) is a well-known conducting polymer with interesting redox properties. The incorporation of selenium into the polymer backbone, as in poly(4,4'-selenobis(aniline)), could modulate these properties and enhance its electrocatalytic activity.
Composites of polyaniline with other materials, such as carbon nanotubes or graphene, have been developed as electrochemical sensors for the detection of various analytes. researchgate.net These composites often exhibit synergistic effects, with the enhanced conductivity and surface area of the nanomaterials complementing the catalytic properties of the polymer. For example, a composite of polyaniline nanofibers and single-walled carbon nanotubes has been used to fabricate a sensor for the detection of the pesticide malathion. researchgate.net
Advanced Studies on Benzenamine, 4,4 Selenobis Derivatives
Synthesis and Characterization of Substituted Analogues
The synthesis of substituted analogues of Benzenamine, 4,4'-selenobis- can be approached through several synthetic routes, primarily revolving around the formation of the carbon-selenium bond. A common strategy involves the reaction of a substituted aniline (B41778) precursor with a selenium-donating reagent.
One plausible synthetic pathway starts from the corresponding diselenide, 4,4'-(1,2-diselandiyl)dianiline. Reduction of this diselenide with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) would generate a selenol intermediate. This highly reactive selenol can then undergo a nucleophilic substitution reaction with an appropriately substituted aryl halide to yield the desired unsymmetrical diaryl selenide (B1212193). Symmetrical derivatives can be synthesized by reacting a lithiated substituted aniline with a selenium source like selenium tetrachloride.
For instance, the synthesis of a methoxy-substituted analogue could be envisioned as follows:
Preparation of the Selenolate: Reaction of 4-methoxyaniline with a strong base to generate the corresponding anion.
Reaction with Selenium: Introduction of elemental selenium to form a diselenide intermediate, bis(4-methoxy-2-aminophenyl) diselenide.
Reduction and Alkylation/Arylation: Reduction of the diselenide to the selenolate followed by reaction with a suitable electrophile.
Alternatively, a nickel-catalyzed cross-coupling reaction between a substituted diorganyl diselane (B1234466) and an aryl iodide offers a versatile method for creating unsymmetrical diaryl selenides. nih.gov The characterization of these newly synthesized analogues would rely on a combination of spectroscopic and analytical techniques to confirm their structure and purity.
Table 1: Spectroscopic Characterization Techniques for Substituted Benzenamine, 4,4'-selenobis- Analogues
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, with chemical shifts influenced by the nature and position of substituents. The amino group protons would appear as a broad singlet. |
| ¹³C NMR | Resonances for aromatic carbons, with the carbon directly bonded to selenium showing a characteristic chemical shift. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amine groups (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C vibrations. The C-Se stretching vibration is typically weak and found in the fingerprint region. |
| Mass Spectrometry | The molecular ion peak would confirm the molecular weight of the synthesized compound. The isotopic pattern of selenium (with several stable isotopes) would be a key identifying feature. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and Se, which should match the calculated values for the proposed molecular formula. |
Comprehensive Structure-Property Relationship Studies in Derivatives
The relationship between the chemical structure of Benzenamine, 4,4'-selenobis- derivatives and their physicochemical properties is a critical area of investigation. By systematically varying the substituents on the aromatic rings, it is possible to tune the electronic and steric properties of the molecule, thereby influencing its reactivity, and potential applications. nih.gov
The electronic nature of the substituents will have a profound impact on the electron density of the entire molecule. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) are expected to increase the electron density on the aromatic rings and the selenium atom. This would likely enhance the nucleophilicity of the selenium and the amine groups. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) would decrease the electron density, making the selenium atom more electrophilic and the amine groups less basic. jobrs.edu.iq
These electronic modifications can be correlated with various properties, as illustrated in the hypothetical data table below.
Table 2: Predicted Structure-Property Relationships in Substituted Benzenamine, 4,4'-selenobis- Derivatives
| Substituent (R) | Position | Electronic Effect | Predicted Impact on Amine Basicity | Predicted Impact on Selenium Nucleophilicity |
| -H | - | Neutral | Moderate | Moderate |
| -OCH₃ | para | Electron-donating | Increased | Increased |
| -NO₂ | para | Electron-withdrawing | Decreased | Decreased |
| -Cl | meta | Electron-withdrawing (inductive), Weakly donating (resonance) | Slightly Decreased | Slightly Decreased |
| -CH₃ | para | Electron-donating | Increased | Increased |
Studies on related diaryl amine structures have shown that the nature and position of substituents significantly influence their biological activities, a principle that would likely extend to these selenium analogues. nih.gov
Photophysical Properties of Modified Benzenamine, 4,4'-selenobis- Derivatives
The introduction of a selenium atom into an organic molecule can influence its photophysical behavior due to the "heavy atom effect," which can enhance intersystem crossing from the singlet excited state to the triplet state. This could potentially lead to phosphorescence or impact the fluorescence quantum yield.
The fluorescence properties of these derivatives are expected to be highly dependent on the nature and position of the substituents on the aniline rings. The presence of the lone pair of electrons on the nitrogen atoms of the amino groups can lead to intramolecular charge transfer (ICT) upon photoexcitation, which is often associated with fluorescence.
Table 3: Hypothetical Photophysical Data for Modified Benzenamine, 4,4'-selenobis- Derivatives in a Nonpolar Solvent
| Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φ_F) |
| -H | 320 | 390 | 70 | 0.15 |
| -N(CH₃)₂ | 350 | 450 | 100 | 0.45 |
| -CN | 330 | 410 | 80 | 0.08 |
| -OCH₃ | 335 | 425 | 90 | 0.30 |
It is anticipated that derivatives with strong electron-donating groups, which would enhance the ICT character, may exhibit red-shifted emission and potentially higher fluorescence quantum yields. nih.gov Conversely, the introduction of heavy atoms like bromine or iodine as substituents could quench fluorescence due to an enhanced heavy atom effect. The solvent environment is also expected to play a crucial role, with more polar solvents potentially leading to larger Stokes shifts. nii.ac.jp
Investigations into Supramolecular Interactions of Derivatives
The molecular structure of Benzenamine, 4,4'-selenobis- derivatives offers several avenues for supramolecular interactions, which can dictate their crystal packing, solubility, and interactions with other molecules.
The primary sites for supramolecular interactions are the amine groups and the selenium atom. The N-H bonds of the amino groups can act as hydrogen bond donors, while the lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks in the solid state.
Furthermore, the selenium atom can participate in non-covalent interactions known as chalcogen bonds. nih.gov A chalcogen bond is an attractive interaction between an electrophilic region on a covalently bonded chalcogen atom (in this case, selenium) and a nucleophilic region on another molecule. nih.govresearchgate.net The strength and directionality of these bonds can be influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups would enhance the electrophilicity of the selenium atom, thereby strengthening its potential for chalcogen bonding.
Table 4: Potential Supramolecular Interactions in Benzenamine, 4,4'-selenobis- Derivatives
| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H of amine | N of amine (intermolecular), O or N of solvent or other molecules | Formation of tapes, sheets, or 3D networks in the solid state; influences solubility. |
| Chalcogen Bonding | Selenium atom | Lone pair from O, N, S, or halide atoms | Directional control of crystal packing; formation of co-crystals. nih.gov |
| π-π Stacking | Aromatic rings | Aromatic rings | Contributes to crystal packing and stabilization of supramolecular structures. |
| van der Waals Forces | Entire molecule | Entire molecule | General attractive forces contributing to overall molecular assembly. |
The interplay of these various non-covalent interactions will ultimately determine the supramolecular architecture of these compounds, which is a key factor in the design of new materials with specific properties. acs.org
Q & A
Q. How can I synthesize and characterize Benzenamine, 4,4'-selenobis- derivatives for material science applications?
Methodology :
- Synthetic Routes : Adapt protocols from selenium-containing aromatic amines. For example, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using selenide precursors (e.g., SeCl₂ or organoselenium reagents) .
- Characterization : Use NMR (e.g., H/C, Se for selenium coordination), FT-IR (to confirm amine and Se-C bonds), and X-ray crystallography for structural validation .
- Purity Assessment : Employ HPLC-UV or GC-MS to detect residual solvents/byproducts.
Q. What analytical techniques are critical for assessing the thermal stability of selenobis-benzeneamines in polymer composites?
Methodology :
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 10°C/min in N₂) to identify decomposition thresholds.
- Evolved Gas Analysis (EGA) : Pair TGA with GC-MS to detect volatile byproducts (e.g., SeO₂, aniline derivatives) .
- DSC : Measure glass transition () and exothermic/endothermic events in composite matrices.
Advanced Research Questions
Q. How can conflicting toxicity data for selenium-containing benzeneamines be resolved in carcinogenicity studies?
Methodology :
- Contradiction Analysis : Compare in vitro (e.g., Ames test, micronucleus assay) and in vivo (rodent models) results. For example, showed methylenebis-anilines are mutagenic in Salmonella but lack human data. For selenium analogs:
- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile low-dose vs. high-dose effects.
Q. What experimental designs are optimal for studying selenobis-benzeneamines in photocatalytic hydrogen generation?
Methodology :
- Catalytic System Design :
- Performance Metrics :
Data Interpretation and Mechanistic Studies
Q. How do cellulose additives influence the pyrolysis pathways of selenobis-benzeneamine epoxy composites?
Methodology :
Q. What mechanistic insights explain the redox behavior of selenobis-benzeneamines in electrochemical applications?
Methodology :
- Cyclic Voltammetry (CV) : Identify oxidation/reduction peaks in aprotic solvents (e.g., DMF with TBAPF₆). Compare to methylenebis analogs ().
- In situ Raman Spectroscopy : Monitor Se-Se or Se-C bond changes during redox cycling.
- DFT Calculations : Model electron density maps to predict selenium’s role in charge transfer .
Safety and Regulatory Considerations
Q. How should researchers mitigate occupational exposure risks during selenobis-benzeneamine synthesis?
Methodology :
- Hazard Assessment : Refer to Safety Data Sheets (SDS) of analogous compounds (e.g., ). Prioritize fume hood use, PPE (nitrile gloves, respirators).
- Waste Management : Trap selenium byproducts (e.g., Na₂SeO₃ precipitation) to meet EPA/OSHA guidelines .
Contradictory Findings and Reproducibility
Q. Why do thermal degradation product ratios vary across studies for methylenebis/selenobis-anilines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
